molecular formula C22H21FN4O4 B12168254 methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12168254
M. Wt: 424.4 g/mol
InChI Key: YHQOVJQHYDGRPF-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluoro-methoxyphenyl group and an imidazo[4,5-c]pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core and the subsequent attachment of the fluoro-methoxyphenyl group. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the fluoro-methoxyphenyl group and the imidazo[4,5-c]pyridine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H21FN4O4

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 2-[[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H21FN4O4/c1-30-13-7-8-14(16(23)11-13)20-19-18(24-12-25-19)9-10-27(20)22(29)26-17-6-4-3-5-15(17)21(28)31-2/h3-8,11-12,20H,9-10H2,1-2H3,(H,24,25)(H,26,29)

InChI Key

YHQOVJQHYDGRPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(CCN2C(=O)NC4=CC=CC=C4C(=O)OC)NC=N3)F

Origin of Product

United States

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